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Fmoc-Ile-Cl

Cat. No.: B1316148
CAS No.: 103321-51-3
M. Wt: 371.9 g/mol
InChI Key: UBXQQZYYSMFLLM-DJJJIMSYSA-N
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Description

Contextualization of Fmoc-Ile-Cl as an Activated Amino Acid Derivative in Peptide Chemistry

This compound is classified as an Nα-protected amino acid chloride. The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino function of the amino acid isoleucine. wikipedia.org This protection is crucial to prevent unwanted side reactions, such as self-polymerization, during the peptide coupling process. peptide.com The acid chloride moiety, in turn, is a highly reactive functional group that activates the carboxyl group of isoleucine, making it susceptible to nucleophilic attack by the free amino group of another amino acid or a growing peptide chain. core.ac.uk

The primary role of this compound, like other Fmoc-amino acid chlorides, is to act as a potent acylating agent in the formation of a peptide bond. core.ac.uk The high reactivity of the acid chloride allows for rapid and efficient coupling reactions, which is particularly advantageous in the synthesis of complex or sterically hindered peptides. core.ac.uknih.gov

Significance in Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS)

The Fmoc/tBu (tert-butyl) strategy is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). csic.es In this orthogonal scheme, the base-labile Fmoc group is used for temporary Nα-protection, while acid-labile groups like tert-butyl are employed for the protection of reactive side chains. nih.govcsic.es this compound and other Fmoc-amino acid chlorides are highly valuable in this context. Their rapid reaction kinetics can help to overcome challenges associated with "difficult couplings," such as those involving sterically hindered amino acids or the formation of aggregated peptide chains on the solid support. core.ac.uknih.govchempep.com The use of these activated derivatives can lead to higher coupling efficiencies and, consequently, a purer final peptide product. nih.gov

While SPPS is a dominant methodology, Liquid-Phase Peptide Synthesis (LPPS), or solution-phase synthesis, remains a relevant strategy, particularly for large-scale production. bachem.comresearchgate.net Nα-protected amino acid chlorides have a long history of use in solution synthesis. nih.gov In this domain, this compound offers the same advantages of high reactivity and rapid coupling. thieme-connect.com However, the application of Fmoc-amino acid chlorides in LPPS requires careful control of reaction conditions to prevent side reactions, such as racemization or premature cleavage of the Fmoc group, which can be promoted by the bases often used in these coupling reactions. thieme-connect.combachem.com

PropertyDescription
CAS Number 103321-51-3 chemsrc.com
Molecular Formula C21H22ClNO3 chemsrc.com
Molecular Weight 371.86 g/mol chemsrc.com
Synonyms Fmoc-L-Ile-Cl, NALPHA-9-Fluorenylmethoxycarbonyl-L-isoleucyl chloride, FMOC-L-ISOLEUCYL CHLORIDE chemsrc.com

Historical Development and Evolution within Peptide Coupling Reagent Classes

The use of acid chlorides as peptide coupling agents dates back to the early 20th century, with initial reports by Emil Fischer. core.ac.uk However, for a long period, their application was hampered by concerns over instability and a propensity for racemization. core.ac.uk The landscape began to change significantly with the seminal work of Louis Carpino, who introduced the Fmoc protecting group in 1970 and later demonstrated the utility of shelf-stable Fmoc-amino acid chlorides. core.ac.uknih.gov This work was pivotal in overcoming the inertia surrounding the use of acid halides in peptide synthesis. core.ac.uk

The development of Fmoc-amino acid chlorides provided a powerful alternative to other classes of coupling reagents. While carbodiimides had become popular, the introduction of phosphonium (B103445) (e.g., BOP, PyBOP) and aminium/uronium (e.g., HBTU, TBTU) salts in the 1970s and beyond offered highly efficient coupling with fewer side reactions. chempep.combachem.com Despite the success of these reagents, Fmoc-amino acid chlorides carved out a crucial niche, especially for the synthesis of sterically hindered peptides where other reagents might fail. core.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22ClNO3 B1316148 Fmoc-Ile-Cl CAS No. 103321-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S,3S)-1-chloro-3-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c1-3-13(2)19(20(22)24)23-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,23,25)/t13-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXQQZYYSMFLLM-DJJJIMSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Fmoc Ile Cl Mediated Peptide Bond Formation

Detailed Analysis of Nucleophilic Acyl Substitution Pathways

The formation of a peptide bond using Fmoc-Ile-Cl proceeds via a classical nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This pathway is fundamentally a two-step process involving addition and elimination. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack and Formation of the Tetrahedral Intermediate : The reaction initiates with the lone pair of electrons on the nitrogen atom of the free amine (the nucleophile) attacking the electrophilic carbonyl carbon of the this compound. libretexts.org This addition step breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a transient, negatively charged tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iq

Elimination of the Leaving Group : The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond (the carbonyl group). libretexts.org Concurrently, the most suitable leaving group is expelled. In this case, the chloride ion (Cl-) is an excellent leaving group due to its low basicity, facilitating its departure. masterorganicchemistry.com The expulsion of the chloride ion results in the formation of the new peptide bond and hydrochloric acid (HCl) as a byproduct. uniurb.it

This addition-elimination sequence is characteristic of acyl substitutions and is distinct from the single-step SN2 mechanism. libretexts.org The reactivity of the acyl chloride is enhanced by the electron-withdrawing nature of the chlorine atom, which increases the electrophilicity of the carbonyl carbon and stabilizes the leaving group. libretexts.org

Kinetic Studies of Amide Bond Formation with this compound

Kinetic studies are crucial for optimizing reaction conditions and understanding the factors that govern the speed of peptide bond formation. The rate of amide bond formation with highly reactive acylating agents like this compound is typically very fast, often completing within minutes at room temperature. peptide.com

Research into related peptide coupling reactions has employed techniques like in situ IR spectroscopy and time-dependent ¹H NMR experiments to monitor reaction progress. acs.orgacs.org For acyl chloride couplings, the reaction rate is primarily dependent on the concentration of the reactants (the Fmoc-amino acid chloride and the amine component) and the reaction temperature.

Kinetic analyses of similar systems have shown that the acylation step is often rapid, but can be influenced by steric hindrance. For sterically hindered amino acids like isoleucine (Ile), the reaction rate may be slightly slower compared to less hindered residues like glycine (B1666218) or alanine. acs.org

Table 1: Representative Coupling Times for Fmoc-Amino Acid Chlorides This table presents illustrative data based on typical findings in peptide synthesis; specific results can vary based on exact substrates and conditions.

N-Terminal Amino Acid Coupling Reagent Solvent Temperature (°C) Approx. Coupling Time (min)
H-Leu-Resin Fmoc-Ala-Cl DCM 25 < 15
H-Val-Resin Fmoc-Phe-Cl DCM 25 < 20

Influence of Reaction Solvents and Co-solvents on Coupling Efficiency and Mechanism

The choice of solvent is a critical parameter in peptide synthesis, significantly impacting reaction rates, solubility of reactants, and the suppression of side reactions. acs.orgchemrxiv.org For couplings involving Fmoc-amino acid chlorides, the solvent must effectively dissolve the protected amino acid and the peptide-resin while facilitating the reaction.

Studies have shown that the acylation reaction itself is often favored in less polar solvents. chemrxiv.orgresearchgate.net However, in the context of solid-phase peptide synthesis (SPPS), a dichotomy exists, as the preceding Fmoc-deprotection step generally requires a high-polarity solvent like dimethylformamide (DMF) to be efficient. acs.orgresearchgate.net This has led to investigations into binary solvent mixtures that can provide a suitable environment for both deprotection and coupling.

Key solvent properties influencing the this compound coupling reaction include:

Polarity : While very high polarity can sometimes hinder the coupling step, adequate polarity is needed to maintain resin swelling and reactant solubility. chemrxiv.org

Viscosity : Low viscosity solvents are preferred as they allow for more efficient diffusion of reagents into the resin beads, which is crucial for reactions on a solid support. chemrxiv.org

Aprotic Nature : Protic solvents (like alcohols or water) are generally avoided as they can react with the highly reactive acyl chloride, leading to hydrolysis or ester formation. Aprotic solvents like dichloromethane (B109758) (DCM), DMF, and N-methyl-2-pyrrolidone (NMP) are standard.

Table 2: Effect of Different Solvents on Peptide Coupling Efficiency

Solvent Polarity (ET(30) kcal/mol) Viscosity (mPa·s at 20°C) General Coupling Performance
Dimethylformamide (DMF) 43.4 0.92 Good, but can promote aggregation. scholaris.ca
Dichloromethane (DCM) 40.7 0.44 Excellent for coupling, poor for Fmoc-deprotection.
N-Methyl-2-pyrrolidone (NMP) 41.0 1.67 Good, but higher viscosity can slow diffusion. chemrxiv.org
Dimethyl Sulfoxide (DMSO) 45.1 2.22 High polarity, can be effective in mixtures. chemrxiv.org

Recent efforts in "green" peptide synthesis have explored less toxic solvent alternatives and binary mixtures, such as DMSO/ethyl acetate (B1210297), to balance the requirements of the different steps in the synthesis cycle. researchgate.net

Exploration of Catalytic Additives in this compound Coupling Reactions

Although Fmoc-amino acid chlorides are highly reactive on their own, additives are frequently used to control the reaction environment and prevent side reactions, most notably racemization. uniurb.itmdpi.com

Non-Nucleophilic Bases : The coupling reaction liberates one equivalent of hydrochloric acid (HCl). uniurb.it This acidic byproduct can protonate the N-terminal amine of the peptide chain, rendering it non-nucleophilic and halting the reaction. To neutralize the HCl as it is formed, a non-nucleophilic base is typically added. Common choices include diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). These bases are sterically hindered, which prevents them from competing with the peptide's amine in attacking the acyl chloride. uniurb.it

Racemization Suppressants : The chiral integrity of the amino acid is paramount. The activated carboxyl group of an N-protected amino acid is susceptible to racemization via two main pathways: direct enolization or the formation of an oxazolone (B7731731) intermediate. acs.orgmdpi.com While the Fmoc group itself helps suppress racemization, certain additives can provide additional security. The use of copper(II) chloride (CuCl₂) has been shown to be highly effective in minimizing epimerization during peptide couplings, including those with acyl chlorides. mdpi.com The Cu²⁺ ion is believed to chelate with the reactants, holding them in a conformation that disfavors the formation of the oxazolone intermediate.

Other Catalysts : In some cases, a catalytic amount of pyridine (B92270) or N,N-dimethylaminopyridine (DMAP) can be used to accelerate couplings, potentially through the in-situ formation of an even more reactive acylpyridinium salt intermediate. uniurb.it However, care must be taken as these can sometimes increase the risk of racemization.

Table 3: Common Additives Used in Conjunction with Acyl Chloride Couplings

Additive Chemical Name Primary Function
DIEA N,N-Diisopropylethylamine Non-nucleophilic base (HCl scavenger). uniurb.it
NMM N-Methylmorpholine Non-nucleophilic base (HCl scavenger). uniurb.it
CuCl₂ Copper(II) Chloride Racemization suppressant. mdpi.com

Stereochemical Control and Racemization Studies in Fmoc Ile Cl Chemistry

Mechanisms of Racemization during Activation and Coupling of Fmoc-Ile-Cl

The primary mechanism responsible for racemization during the coupling of activated amino acids is the formation of a 5(4H)-oxazolone intermediate. mdpi.com This process is particularly relevant for N-acyl protected amino acids, where the protecting group's carbonyl oxygen can participate in intramolecular cyclization.

Oxazolone (B7731731) Formation Pathways

The activation of an N-protected amino acid, including the conversion to an acid chloride like this compound, renders the α-proton more susceptible to abstraction by a base. nih.gov Once the α-proton is removed, the resulting carbanion can cyclize, with the carbonyl oxygen of the Fmoc protecting group acting as an internal nucleophile attacking the activated carboxyl group. This intramolecular reaction leads to the formation of a planar, achiral 5(4H)-oxazolone intermediate. mdpi.comresearchgate.net The oxazolone can then be opened by the nucleophilic attack of the incoming amino group of the peptide chain from either side of the planar ring, resulting in a mixture of L- and D-amino acid residues in the peptide sequence. mdpi.com

However, studies on Fmoc-amino acid chlorides have indicated that oxazolone formation may be less prevalent compared to other activation methods. It has been reported that oxazolone formation was "scant or absent" when Fmoc-amino acid chlorides were used in the presence of a tertiary base. core.ac.uk This suggests that the direct and rapid acylation of the amino component by the highly reactive acid chloride may outcompete the intramolecular cyclization pathway leading to the oxazolone. The reaction mechanism generally proceeds through direct aminolysis of the acid chloride.

Influence of Base and Steric Hindrance on Epimerization

The choice and stoichiometry of the base used during the coupling reaction play a crucial role in the extent of racemization. nih.gov Tertiary amines are commonly used to neutralize the hydrochloride salt of the incoming amino component and to facilitate the coupling reaction. However, a strong or sterically unhindered base can readily abstract the α-proton of the activated amino acid, promoting the oxazolone-mediated racemization pathway. nih.gov In the context of this compound, the use of a base is necessary for the coupling to proceed efficiently.

The structure of the amino acid itself also influences the rate of racemization. The β-branched side chain of isoleucine introduces significant steric hindrance around the α-carbon. thieme-connect.de This steric bulk can, to some extent, shield the α-proton from abstraction by a base, thereby reducing the rate of epimerization. Conversely, the steric hindrance can also slow down the desired coupling reaction, providing a larger window of opportunity for racemization to occur if the activated species has a prolonged lifetime in the reaction mixture. The interplay between the basicity and steric properties of the chosen amine and the inherent steric hindrance of the isoleucine side chain is a critical factor in controlling stereochemical outcomes. Research has shown that weaker bases with increased steric shielding, such as 2,4,6-trimethylpyridine (B116444) (collidine), are preferred over more common bases like N,N-diisopropylethylamine (DIPEA) to minimize racemization for sterically hindered and racemization-prone amino acids. bachem.com

Strategies for Mitigating Racemization during this compound Utilization

Given the high reactivity of this compound, strategies to minimize racemization focus on optimizing reaction conditions to favor the rapid and direct aminolysis over the competing epimerization pathways.

Optimization of Coupling Reagents and Reaction Parameters

While this compound is itself the activated species, the addition of certain reagents can help to suppress racemization. The in situ formation of active esters by reacting this compound with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), in the presence of a base, can be an effective strategy. peptide.comgoogle.com These additives are known to form active esters that are less prone to racemization than many other activated forms and can accelerate the coupling reaction. peptide.com

For instance, coupling protocols that avoid the use of a free organic base by employing the potassium salt of HOBt (KOBt) have been developed to circumvent base-catalyzed side reactions. core.ac.uk Furthermore, phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) have been investigated, though their use requires careful selection of the accompanying tertiary amine to avoid racemization. nih.gov A study on the synthesis of a peptide epoxide utilized a Palladium(0)-catalyzed Stille coupling of this compound, which proceeded with a high degree of stereochemical purity, yielding the product with 98% enantiomeric excess. core.ac.uk Another approach involves the use of biphasic conditions, such as the Schotten-Baumann reaction, which has been shown to provide the desired peptide product without racemization. nih.gov

Coupling Additive/MethodAssociated BaseKey Feature for Racemization Suppression
None (Direct Coupling)Weak, sterically hindered base (e.g., Collidine)Minimizes base-catalyzed α-proton abstraction.
HOBt/HOAtDIPEA / NMMIn situ formation of less racemization-prone active esters. peptide.com
KOBtNoneAvoids the use of an organic base, preventing base-catalyzed racemization. core.ac.uk
DEPBTN/AKnown for remarkable resistance to racemization, especially for sensitive amino acids. bachem.com
Biphasic (Schotten-Baumann)In situ neutralizationAchieves complete stereochemical integrity. nih.gov

Temperature and Solvent Effects on Stereochemical Integrity

Reaction temperature is a critical parameter in controlling racemization. Lowering the reaction temperature generally slows down the rate of both the desired coupling reaction and the undesired racemization. However, the activation energy for racemization is often higher than that for coupling, meaning that a decrease in temperature will suppress racemization to a greater extent than the aminolysis reaction. Therefore, performing the coupling of this compound at reduced temperatures (e.g., 0 °C or below) is a common and effective strategy to preserve stereochemical integrity.

The choice of solvent can also influence the degree of racemization. Solvents with higher polarity can stabilize the charged intermediates and transition states involved in both the coupling and racemization pathways. The specific effects of solvents are complex and depend on the entire reaction system, including the resin, the protected peptide, and the coupling reagents. Dichloromethane (B109758) (CH2Cl2) and N,N-dimethylformamide (DMF) are common solvents in peptide synthesis. The selection of the optimal solvent often involves an empirical evaluation to find the best balance between reaction rate, solubility of reactants, and minimization of side reactions, including epimerization.

Advanced Analytical Techniques for Racemization Assessment (e.g., Chiral High-Performance Liquid Chromatography)

The accurate quantification of racemization is essential for validating synthesis protocols and ensuring the quality of the final peptide. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. jst.go.jpnih.gov This method allows for the separation and quantification of the desired L-isoleucyl-containing peptide from its D-allo-isoleucyl diastereomer.

Isoleucine presents a unique analytical challenge as it possesses two chiral centers (at the α and β carbons), leading to four possible stereoisomers: L-Ile (2S, 3S), D-Ile (2R, 3R), L-allo-Ile (2S, 3R), and D-allo-Ile (2R, 3S). nih.gov Racemization at the α-carbon of an L-Ile residue results in the formation of a D-allo-Ile residue. Chiral HPLC methods are designed to separate these diastereomers.

The typical analytical workflow involves:

Synthesis of a model peptide: A short, model di- or tripeptide is synthesized using this compound.

Cleavage and deprotection: The peptide is cleaved from the solid support and all protecting groups are removed.

Chiral HPLC analysis: The crude peptide is analyzed by reverse-phase HPLC on a chiral column.

Various types of chiral stationary phases are available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly effective for the separation of N-protected amino acids and their corresponding peptide diastereomers. The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer with an acidic modifier (like trifluoroacetic acid), is optimized to achieve baseline separation of the diastereomeric peptides. jst.go.jpresearchgate.net The ratio of the peak areas corresponding to the D- and L-forms allows for the precise calculation of the extent of racemization.

TechniquePrincipleApplication to this compound Racemization
Chiral HPLCDifferential interaction of enantiomers/diastereomers with a chiral stationary phase. jst.go.jpSeparation and quantification of the L-Ile-containing peptide from its D-allo-Ile diastereomer. nih.govnih.gov
Gas Chromatography (GC) on Chiral PhaseSeparation of volatile chiral derivatives based on their interaction with a chiral stationary phase.Requires derivatization of the hydrolyzed peptide's amino acids. Can provide high resolution.
NMR Spectroscopy with Chiral Shift ReagentsFormation of diastereomeric complexes that exhibit distinct NMR signals.Can be used for analysis but may be less sensitive for quantifying low levels of racemization compared to HPLC.

Application of Fmoc Ile Cl in Solid Phase Peptide Synthesis Spps

Resin Loading and Anchoring of Fmoc-L-Isoleucine to Polymeric Supports

Hydroxymethyl resins, such as Wang resin, are commonly used supports in Fmoc-SPPS. The attachment of an Fmoc-amino acid to these resins is achieved through an ester linkage. issuu.comresearchgate.net However, this esterification can be challenging, particularly for sterically hindered amino acids like Fmoc-L-isoleucine.

Several methods have been developed to facilitate this process. One approach involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net This method aims to form a reactive intermediate that readily esterifies the hydroxyl groups on the resin. While effective, the use of DCC can lead to the formation of N-acylurea byproducts that can be difficult to remove. researchgate.net

An alternative method utilizes 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in the presence of N-methylimidazole (MeIm). sigmaaldrich.com This system has been shown to be effective for loading Fmoc-amino acids onto hydroxymethyl resins. sigmaaldrich.com The reaction involves swelling the resin in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of a solution containing the Fmoc-amino acid, MSNT, and MeIm. sigmaaldrich.com

To circumvent issues with direct esterification, pre-formed linkers like the 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker can be used. iris-biotech.de The Fmoc-amino acid is first attached to the linker in solution, and the resulting conjugate is then coupled to an aminomethylated resin. iris-biotech.de This approach offers better control over the loading and can minimize side reactions.

Table 1: Comparison of Esterification Methods for Hydroxymethyl Resins

MethodReagentsAdvantagesDisadvantages
DCC/HOBtN,N'-dicyclohexylcarbodiimide, 1-HydroxybenzotriazoleWell-established methodFormation of difficult-to-remove byproducts
MSNT/MeIm1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, N-methylimidazoleEffective for hindered amino acidsRequires careful control of reaction conditions
Pre-formed Linker (e.g., MPPA)Fmoc-amino acid-linker conjugate, coupling agentsBetter control, reduced side reactionsRequires additional synthesis steps for the linker conjugate

The 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin is a highly acid-sensitive support that is particularly advantageous for the synthesis of protected peptide fragments. chemimpex.comiris-biotech.de The attachment of Fmoc-L-isoleucine to this resin is a straightforward process that proceeds without the need for activation of the amino acid's carboxyl group, thereby minimizing the risk of racemization. ksyun.comresearchgate.net

The loading procedure typically involves swelling the 2-Cl-Trt-Cl resin in a solvent such as dichloromethane (DCM). researchgate.netgoogle.com A solution of Fmoc-L-isoleucine and a hindered base, most commonly diisopropylethylamine (DIEA), in DCM is then added to the resin. ksyun.comresearchgate.netgoogle.com The reaction is generally rapid, with high esterification yields achieved within a short period at room temperature. ksyun.com Studies have shown that near-quantitative esterification of Fmoc-L-isoleucine can be achieved in solvents like DCM or 1,2-dichloroethane (B1671644) (DCE). ksyun.com

The degree of substitution, or loading, of the amino acid on the resin is a critical parameter that can influence the efficiency of subsequent coupling steps. High loading levels can sometimes exacerbate aggregation issues, especially with hydrophobic sequences. sigmaaldrich.com Therefore, controlling the loading by adjusting the stoichiometry of the Fmoc-amino acid and the reaction time is an important consideration.

Table 2: Typical Conditions for Anchoring Fmoc-L-Isoleucine to 2-Chlorotrityl Chloride Resin

ParameterCondition
Resin2-Chlorotrityl chloride resin
Fmoc-Amino AcidFmoc-L-isoleucine (1 equivalent)
BaseDiisopropylethylamine (DIEA) (4.5 equivalents)
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction TimeApproximately 1 hour

Optimization of Coupling Cycles and Parameters in Fmoc-Ile-Cl Mediated SPPS

A standard cycle in Fmoc-SPPS involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, and the coupling of the next Fmoc-protected amino acid. beilstein-journals.org The efficiency of these steps is crucial for obtaining the desired peptide in high purity. For a typical amino acid, coupling at room temperature should ideally be complete within 60–90 minutes, and Fmoc removal should take less than 30–40 minutes. rsc.org

The deprotection of the Fmoc group is commonly achieved using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org The completeness of this step is often monitored by UV spectroscopy, taking advantage of the fluorescent nature of the dibenzofulvene byproduct released upon Fmoc cleavage. wikipedia.org

The coupling step involves activating the carboxylic acid of the incoming Fmoc-amino acid to facilitate the formation of an amide bond with the free amine of the resin-bound peptide. A variety of coupling reagents are available, each with its own advantages. Common choices include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with an additive like HOBt, or uronium/aminium salts such as HBTU, TBTU, and HATU. sigmaaldrich.com The choice of coupling reagent and reaction conditions, including solvent and temperature, can significantly impact the efficiency of the coupling reaction, especially for sterically hindered residues like isoleucine. biotage.com In cases of difficult couplings, strategies such as double coupling (repeating the coupling step) or increasing the reaction temperature may be employed. biotage.com

Challenges in Synthesizing Isoleucine-Rich or Hydrophobic Peptide Sequences

The synthesis of peptides containing a high proportion of hydrophobic amino acids, such as isoleucine, leucine, and valine, is notoriously challenging. nih.gov These sequences are often referred to as "difficult sequences" due to their propensity to cause problems during SPPS. nih.govbiotage.com

A primary challenge in synthesizing hydrophobic peptides is the tendency of the growing peptide chain to aggregate on the solid support. biotage.compeptide.com This aggregation is driven by intermolecular hydrogen bonding between peptide backbones, leading to the formation of secondary structures like β-sheets. nih.govpeptide.com When the peptide chain aggregates, it can become poorly solvated, leading to a number of problems including:

Incomplete Coupling: The aggregated peptide chains can shield the N-terminal amine, preventing the incoming activated amino acid from accessing the reaction site. peptide.com

Slow or Incomplete Deprotection: The Fmoc group can become buried within the aggregated structure, making it inaccessible to the deprotecting agent. peptide.com

Poor Resin Swelling: A visible indication of aggregation is the failure of the peptide-resin to swell properly in the synthesis solvents. peptide.com

Aggregation is not easily predicted from the peptide sequence alone, but it is more likely to occur in hydrophobic sequences and typically becomes a significant issue for peptides between five and twenty-one residues in length. peptide.com

Several strategies have been developed to mitigate the effects of on-resin aggregation during SPPS. sigmaaldrich.com The main goal of these approaches is to disrupt the intermolecular hydrogen bonds that lead to aggregation and improve the solvation of the peptide-resin complex. sigmaaldrich.com

Solvent Selection: While DMF is the most common solvent in SPPS, switching to or incorporating other solvents can be beneficial. biotage.com N-Methylpyrrolidone (NMP) is a good alternative as it can better solvate both the amino acids and the growing peptide chain. biotage.com The addition of chaotropic agents like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the solvent can also help to disrupt hydrogen bonding. sigmaaldrich.compeptide.com

Backbone Protection: A highly effective strategy is the introduction of backbone-protecting groups. The use of a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen of a residue can effectively prevent its participation in hydrogen bonding. peptide.com Incorporating such a protected residue every six to seven amino acids can significantly disrupt aggregation. peptide.com

Pseudoprolines: Proline is known to disrupt the formation of regular secondary structures. peptide.com Building on this, pseudoproline dipeptides can be incorporated into the peptide sequence. These are derived from serine or threonine residues and introduce a "kink" in the peptide backbone, which effectively disrupts aggregation. peptide.comvapourtec.com

Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate both the coupling and deprotection steps. mblintl.com The increased energy can help to disrupt intermolecular interactions and reduce aggregation. mblintl.com

Table 3: Strategies to Overcome Aggregation in SPPS

StrategyDescriptionMechanism of Action
Solvent Modification Use of NMP, addition of chaotropic salts (e.g., LiCl, KSCN). sigmaaldrich.combiotage.compeptide.comImproves solvation of the peptide-resin and disrupts hydrogen bonds. sigmaaldrich.compeptide.com
Backbone Protection Incorporation of Hmb or Dmb protected amino acids. peptide.comSterically hinders the formation of intermolecular hydrogen bonds. peptide.com
Pseudoproline Dipeptides Insertion of dipeptides derived from serine or threonine. peptide.comvapourtec.comIntroduces a "kink" in the peptide backbone, disrupting secondary structure formation. peptide.com
Microwave Irradiation Application of microwave energy during synthesis. mblintl.comIncreases reaction kinetics and helps to break up aggregates. mblintl.com
Low-Loading Resins Using resins with a lower initial substitution of the first amino acid. peptide.comIncreases the distance between peptide chains on the resin, reducing intermolecular interactions. peptide.com

Comparative Efficacy with Other Fmoc-Amino Acid Activating Groups in SPPS

The effectiveness of an activating group in Solid-Phase Peptide Synthesis (SPPS) is judged by several key metrics, including coupling efficiency, reaction speed, and the preservation of stereochemical integrity (i.e., suppression of racemization). Fmoc-amino acid chlorides, including this compound, represent a class of highly reactive acylating agents whose performance is often benchmarked against other established activating strategies.

Research indicates that Fmoc-amino acid chlorides are potent coupling agents, often demonstrating rapid reaction kinetics. researchgate.netnih.gov When used in conjunction with additives like 1-hydroxybenzotriazole (HOBt), couplings can be completed in as little as 30 minutes. researchgate.net This method has been described as being largely free from racemization, a critical factor for producing biologically active peptides. researchgate.netresearchgate.net

The primary advantage of acid chlorides lies in their high reactivity, which makes them particularly useful for "difficult couplings." These include the coupling of sterically hindered amino acids, such as Isoleucine (Ile) itself, N-methyl amino acids, and α,α-dialkyl amino acids, where other methods may be sluggish or incomplete. core.ac.uk

Comparison with Fmoc-Amino Acid Fluorides

Fmoc-amino acid fluorides are another class of acyl halides used in SPPS. While acid fluorides are generally more stable towards tertiary bases than acid chlorides, studies suggest that for the most sterically demanding couplings, the higher reactivity of acid chlorides gives them a performance advantage. core.ac.uk However, the in-situ preparation of Fmoc-amino acid fluorides is often considered highly convenient, whereas the preparation of acid chlorides using reagents like thionyl chloride or oxalyl chloride requires the absence of acid-sensitive protecting groups. chempep.com

Comparison with Carbodiimide and Onium Salt Reagents

The most common activating strategies in modern Fmoc-SPPS involve carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and onium salts such as HBTU, HATU, and PyBOP, almost always used with additives like HOBt or its derivatives. These methods are well-established and effective for a wide range of sequences.

Base-mediated activation methods, common with onium salt reagents, are known to cause racemization in sensitive amino acids like Cysteine and Histidine, especially with pre-activation or heating. mesalabs.comnih.gov In contrast, protocols employing Fmoc-amino acid chlorides, particularly with additives like HOBt, have been reported to be racemization-free. researchgate.netcore.ac.uk This suggests an advantage for this compound in preserving the chirality of the amino acid residue during coupling.

For instance, coupling Fmoc-His(Trt)-OH with HCTU can lead to significant racemization (up to 7.8% with 5 minutes of pre-activation), a side reaction that is reportedly circumvented by using the acid chloride method. nih.gov While onium salt reagents are highly efficient, the inherent reactivity of Fmoc-amino acid chlorides provides a powerful alternative, especially for challenging sequences prone to low coupling yields or where racemization is a major concern.

The table below summarizes the comparative efficacy of Fmoc-amino acid chlorides against other common activating systems based on key performance indicators.

Activating Group/MethodCoupling Efficiency/SpeedRacemization SuppressionKey Features
Fmoc-Amino Acid Chlorides (+/- HOBt) High / Rapid (e.g., complete in 30 min) researchgate.netExcellent; often reported as "racemization-free" researchgate.netcore.ac.ukHighly reactive; very effective for sterically hindered couplings core.ac.uk
Fmoc-Amino Acid Fluorides HighGoodMore stable to tertiary bases than chlorides; effective but may be less potent for highly hindered couplings core.ac.uk
Carbodiimides (DCC, DIC) + HOBt/HOAt Good to HighGood, but racemization can occur mesalabs.comWidely used, economical; DCC by-product (DCU) can be insoluble
Onium Salts (HBTU, HATU, PyBOP) + Base Very High / RapidGenerally good, but can cause significant racemization with sensitive residues (e.g., His, Cys) nih.govHighly efficient and popular; risk of racemization with base-mediated pre-activation mesalabs.comnih.gov

Side Reactions Associated with Fmoc Ile Cl and Fmoc Ile Containing Sequences in Peptide Synthesis

Amide Bond Formation Side Reactions

Side reactions can occur at various stages of peptide synthesis, compromising the yield and purity of the final product. For isoleucine-containing peptides, these are often exacerbated by steric hindrance, which can slow down desired reactions and allow undesired pathways to become more prominent.

Diketopiperazine Formation

Diketopiperazine (DKP) formation is a well-documented side reaction in Fmoc-SPPS that occurs at the dipeptide stage. chempep.compeptide.com After the deprotection of the second amino acid in the sequence (e.g., Fmoc-Xaa-Ile-resin), the liberated N-terminal amino group can intramolecularly attack the ester linkage anchoring the dipeptide to the resin. This cyclization cleaves the dipeptide from the support, forming a stable six-membered diketopiperazine ring and terminating chain elongation. chempep.com

The reaction is catalyzed by the basic conditions used for Fmoc deprotection, typically a solution of piperidine (B6355638) in DMF. iris-biotech.de While sequences containing proline are particularly susceptible, the steric hindrance of the isoleucine side chain can also contribute to DKP formation. The bulky nature of Ile can slow the rate of the subsequent coupling reaction (the addition of the third amino acid). This extended reaction time provides a larger window of opportunity for the intramolecular cyclization to occur before the peptide chain can be elongated, thus increasing the potential for yield loss due to DKP formation.

Strategies to circumvent this include the use of sterically hindered resins like 2-chlorotrityl chloride resin, which physically impedes the nucleophilic attack on the ester bond, or by coupling a pre-synthesized Fmoc-dipeptide, thereby bypassing the problematic dipeptide-resin intermediate stage. chempep.compeptide.com

Aspartimide Formation and Subsequent Adducts

One of the most problematic side reactions in Fmoc-SPPS is the formation of aspartimide. nih.gov This intramolecular cyclization occurs in peptides containing an aspartic acid (Asp) residue and is catalyzed by the repetitive base treatments required for Fmoc removal. acs.orgiris-biotech.de The backbone amide nitrogen following the Asp residue attacks the side-chain β-carboxyl ester, forming a five-membered succinimide (B58015) ring. iris-biotech.de

This aspartimide intermediate is unstable and can undergo several deleterious reactions:

Racemization: The α-carbon of the aspartyl residue becomes prone to epimerization. sigmaaldrich.com

Ring-Opening: The succinimide ring can be opened by nucleophiles. Attack by water leads to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. nih.gov Attack by piperidine from the deprotection solution results in the formation of α- and β-piperidide adducts. peptide.com

These by-products, particularly the β-aspartyl and the racemized D-aspartyl peptides, often have similar masses and chromatographic properties to the target peptide, making purification exceedingly difficult or impossible. sigmaaldrich.com

The rate of aspartimide formation is highly dependent on the amino acid (Xaa) immediately C-terminal to the Asp residue. Sequences such as Asp-Gly, Asp-Asn, and Asp-Ser are known to be extremely susceptible. peptide.comiris-biotech.de Conversely, the presence of a sterically bulky residue like isoleucine in the Asp-Ile sequence can hinder the cyclization reaction. Systematic studies on model peptides, including H-Val-Lys-Asp-Xaa-Tyr-Ile -OH, have been conducted to evaluate this sequence dependence. nih.govresearchgate.net While Asp-Ile is less prone to this side reaction than Asp-Gly, the risk is not eliminated and must be considered during synthesis design.

Premature Fmoc Cleavage and Subsequent Chain Termination

The Fmoc protecting group is designed to be labile to secondary amines like piperidine. However, under certain conditions, it can be cleaved prematurely. If residual base from a deprotection step is not thoroughly washed away, it can cause the premature deprotection of the Fmoc group from the next amino acid to be coupled. acs.org This leads to the "double incorporation" of that amino acid, resulting in an insertion sequence impurity.

Furthermore, the Fmoc group is somewhat labile towards the free α-amino group of the amino acid being coupled. chempep.com During very slow coupling reactions, which are common when incorporating sterically hindered residues like Fmoc-Isoleucine, the prolonged exposure can lead to this premature deprotection. chempep.comredalyc.org The deprotected amino acid can then be capped or can react with the activated dibenzofulvene by-product of Fmoc cleavage, leading to irreversible chain termination.

Lossen-Type Rearrangement

Unlike the other side reactions discussed, the Lossen-type rearrangement is not a side reaction of peptide synthesis itself, but rather an issue that can arise during the preparation of the Fmoc-amino acid building block. nih.gov When N-hydroxysuccinimide (HOSu)-based reagents like Fmoc-OSu are used to introduce the Fmoc group onto an amino acid, a side reaction can occur. This involves a rearrangement that results in the formation of Fmoc-β-Ala-OH as an impurity. nih.govresearchgate.net

If this impurity is present in the Fmoc-Ile-OH starting material, it will be incorporated into the peptide chain during synthesis, leading to a deletion/substitution impurity that is difficult to remove. The use of Fmoc-amino acid chlorides (Fmoc-AA-Cl), such as Fmoc-Ile-Cl, for subsequent chemical transformations, like the synthesis of hydroxamates, is a related area where such rearrangements can be relevant. researchgate.net Therefore, ensuring the high purity of the initial Fmoc-Isoleucine building block is critical to prevent the introduction of these rearrangement-derived impurities. Alternative reagents, such as Fmoc-OASUD, have been developed to prepare Fmoc-amino acids free from impurities resulting from the Lossen rearrangement. researchgate.netsigmaaldrich.com

Strategies for Minimizing Undesired Side Product Formation

Given the potential for side reactions, particularly with challenging sequences containing residues like isoleucine or aspartic acid, several strategies have been developed to improve the fidelity of Fmoc-SPPS.

Modulation of Base Conditions for Fmoc Deprotection

The conditions for Fmoc deprotection are a critical control point for minimizing side reactions. While 20% piperidine in DMF is the standard, modifications to this system can significantly suppress the formation of by-products, especially aspartimide. biotage.comgoogle.com

Key strategies include:

Using Weaker Bases: Replacing piperidine with a less basic secondary amine, such as piperazine, has been shown to be effective at removing the Fmoc group while significantly suppressing aspartimide formation. biotage.comgoogle.com

Addition of Acidic Additives: The addition of a weak acid, such as 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid, to the piperidine deprotection solution can buffer the basicity and reduce the rate of base-catalyzed side reactions like aspartimide formation. biotage.commdpi.comrsc.org

Employing Non-Nucleophilic Bases: For sterically hindered couplings where faster deprotection is needed, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, typically at low concentrations (e.g., 2%). nih.govresearchgate.net Because DBU cannot scavenge the dibenzofulvene (DBF) by-product, it is often used in combination with a nucleophilic scavenger, such as piperazine, to prevent DBF-adduct formation with the peptide chain. researchgate.netnih.gov This combination can accelerate deprotection while minimizing DKP formation. nih.gov

The choice of deprotection cocktail represents a balance between deprotection efficiency and the suppression of side reactions, which must be optimized based on the specific peptide sequence.

Table 1: Comparison of various Fmoc deprotection cocktails and their effect on side reaction formation, particularly aspartimide formation in the model peptide VKDGYI. Data compiled from multiple studies illustrates the impact of modulating base conditions.

Impact of Impurities (e.g., Acetic Acid) in Fmoc-Amino Acid Derivatives on Peptide Quality

The purity of Fmoc-amino acid derivatives is a critical factor that significantly influences the quality, yield, and impurity profile of the final peptide product in solid-phase peptide synthesis (SPPS). sigmaaldrich.comiris-biotech.demerckmillipore.com While high-performance liquid chromatography (HPLC) is a standard method for assessing the purity of these building blocks, certain impurities, such as acetic acid, can be difficult to detect and can have a substantial negative impact on the synthesis. sigmaaldrich.comnih.govmerck-lifescience.com.tw

The Hidden Threat of Acetic Acid

Acetic acid contamination in Fmoc-amino acid derivatives poses a serious challenge in SPPS. nih.gov Its presence is problematic because it is not readily detectable by standard reversed-phase HPLC analysis and can lead to the permanent capping of the growing peptide chain. nih.govresearchgate.net This capping results in the formation of truncated peptide sequences, which are often difficult to separate from the target peptide during purification. sigmaaldrich.comgyrosproteintechnologies.com

The origin of acetic acid contamination can often be traced back to the manufacturing process of the Fmoc-amino acids themselves. sigmaaldrich.com Ethyl acetate (B1210297) is a frequently used solvent for the preparation and crystallization of these derivatives. sigmaaldrich.com Hydrolysis of residual ethyl acetate can lead to the formation of acetic acid. sigmaaldrich.com Furthermore, slow transesterification of the solid Fmoc-amino acid with remaining ethyl acetate during storage can also generate acetic acid. sigmaaldrich.com

Due to these detrimental effects, stringent control of acetic acid content in Fmoc-amino acid starting materials is crucial for successful peptide synthesis. nih.govlifetein.com Many suppliers of high-quality Fmoc-amino acids now specify very low limits for acetate content, often below 0.02%, to minimize the risk of chain-termination byproducts. sigmaaldrich.commerck-lifescience.com.twlifetein.com

Research Findings on Impurity Impact

Studies have demonstrated a clear correlation between the purity of Fmoc-amino acid building blocks and the final peptide quality. merckmillipore.comajpamc.com The use of higher purity starting materials leads to higher yields and crude peptides with more reproducible impurity profiles, which simplifies downstream purification processes and is beneficial for regulatory compliance in the manufacturing of therapeutic peptides. sigmaaldrich.commerckmillipore.com

A study comparing the synthesis of a peptide with standard commercial-grade Fmoc-amino acids versus the same peptide synthesized with purified amino acids showed a greater than 15% increase in the purity of the crude peptide. ajpamc.com In this particular study, the initial total impurity level in the unpurified Fmoc-amino acids was approximately 26%, which was reduced to about 10% after purification. ajpamc.com This highlights the direct impact of starting material purity on the final product.

Besides acetic acid, other impurities in Fmoc-amino acids can also compromise peptide quality. These include:

Free amino acids: The presence of unprotected amino acids can lead to the insertion of multiple copies of that amino acid into the peptide sequence. nih.govresearchgate.net

Dipeptides (Fmoc-Xaa-Xaa-OH): Formed during the synthesis of the Fmoc-amino acid, these can be incorporated into the growing peptide chain, resulting in an insertion impurity. nih.gov

β-Alanine derivatives: These can arise from a rearrangement reaction during the introduction of the Fmoc group and can also be incorporated into the peptide sequence. sigmaaldrich.comnih.gov

The International Conference on Harmonisation (ICH) guidelines for active pharmaceutical ingredient production recognize the importance of controlling these impurities and specify requirements for optical purity, acetic acid content, and free amine content in amino acid derivatives. nih.govresearchgate.net

Data on Impurity Levels and Peptide Purity

The following tables illustrate the importance of controlling impurities in Fmoc-amino acids for peptide synthesis.

Table 1: Impact of Acetic Acid Contamination on Peptide Synthesis

Acetic Acid Contamination in Fmoc-Amino Acid Molar Equivalent Contamination Potential Chain Termination per Coupling Step (with 5-fold excess of reagents) Consequence
0.1% (w/w) ~1 mol% Up to 5% Significant formation of truncated peptides, leading to lower yield and purification challenges. sigmaaldrich.commerck-lifescience.com.tw
<0.02% (w/w) Negligible Minimal Improved yield and purity of the target peptide. sigmaaldrich.comnih.govlifetein.com

Table 2: Common Impurities in Fmoc-Amino Acids and Their Impact on Peptide Synthesis

Impurity Type Origin Impact on Peptide Synthesis
Acetic Acid Hydrolysis or transesterification of ethyl acetate used in manufacturing. sigmaaldrich.com N-terminal capping of the peptide chain, leading to truncated sequences. sigmaaldrich.comnih.gov
Free Amino Acid Incomplete reaction during Fmoc protection. sigmaaldrich.com Insertion of multiple copies of the amino acid. nih.govresearchgate.net
Fmoc-Dipeptides Unwanted carboxyl activation during Fmoc protection. nih.gov Insertion of a dipeptide impurity into the sequence. nih.gov
Fmoc-β-Alanine Derivatives Rearrangement during Fmoc group introduction. sigmaaldrich.comnih.gov Incorporation of a β-alanine residue. sigmaaldrich.com
Enantiomeric Impurities (D-amino acids) Racemization during synthesis or starting material contamination. Formation of diastereomeric peptide impurities. sigmaaldrich.comnih.gov

Table 3: Specified Purity Levels for High-Quality Fmoc-Amino Acids

Parameter Specification Rationale
HPLC Purity ≥ 99.0% Ensures the primary component is the desired Fmoc-amino acid. iris-biotech.delifetein.com
Enantiomeric Purity ≥ 99.8% Minimizes the formation of diastereomeric peptide impurities. iris-biotech.delifetein.com
Acetate Content ≤ 0.02% Prevents significant chain termination by capping. sigmaaldrich.commerck-lifescience.com.twlifetein.com
Free Amino Acid Content ≤ 0.2% Reduces the risk of multiple amino acid insertions. sigmaaldrich.comiris-biotech.de

Table of Mentioned Compounds

Compound Name
This compound
Acetic Acid
Ethyl Acetate
Fmoc-amino acid
Fmoc-Xaa-Xaa-OH
Fmoc-β-Alanine

Analytical Monitoring and Process Control in Fmoc Ile Cl Based Synthesis

Real-time Monitoring of Fmoc Deprotection (e.g., UV Spectroscopy, Refractive Index)

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to many solid-phase peptide synthesis (SPPS) strategies. Its removal (deprotection) is typically achieved by treatment with a secondary amine base, such as piperidine (B6355638). A key advantage of the Fmoc group is the ability to monitor its cleavage in real-time, allowing for precise determination of the reaction endpoint.

UV Spectroscopy: The most common method for real-time monitoring of Fmoc deprotection is UV-Vis spectroscopy. The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which possesses a strong and distinct UV absorbance maximum. By continuously flowing the deprotection solution from the reactor through a UV detector, the concentration of this adduct can be measured over time.

The process involves establishing a stable baseline with the deprotection reagent (e.g., 20% piperidine in dimethylformamide) before it is introduced to the resin-bound peptide. Upon introduction, the UV absorbance rises sharply as the Fmoc group is cleaved. The reaction is considered complete when the absorbance signal returns to the initial baseline, indicating that no more Fmoc groups are being removed. This quantitative, non-invasive technique prevents unnecessary exposure of the peptide to the basic deprotection reagent, which can help minimize side reactions.

Table 1: Comparison of Real-time Monitoring Techniques for Fmoc Deprotection

ParameterUV SpectroscopyRefractive Index (RI) Detection
Principle Measures absorbance of the dibenzofulvene-piperidine adduct.Measures changes in the bulk refractive index of the solution.
Wavelength Typically monitored around 301 nm.Not applicable (universal detection).
Sensitivity HighModerate to Low
Selectivity High for the Fmoc chromophore adduct.Low (non-specific); sensitive to any change in solution composition.
Common Use Standard method in automated peptide synthesizers.Less common for deprotection; used more for other process steps.
Advantages High sensitivity and specificity, allows for precise endpoint determination.Universal detection, useful if UV-absorbing species interfere.
Limitations Requires a UV-active chromophore. Potential for interference from other UV-active species.Lower sensitivity and selectivity, susceptible to temperature and pressure fluctuations.

In-Process Control Strategies for Coupling Efficiency

Following the complete removal of the Fmoc group, the subsequent coupling of the next amino acid is the most critical step in peptide chain elongation. For sterically hindered amino acids like isoleucine, ensuring complete acylation of the free N-terminal amine is particularly challenging. In-process controls are therefore essential to confirm the completion of the coupling reaction before proceeding to the next cycle.

A widely used qualitative method is the Kaiser (ninhydrin) test . This colorimetric assay detects the presence of primary amines on the solid support. A small sample of the resin is taken after the coupling reaction and treated with ninhydrin (B49086) reagents. The development of a characteristic dark blue or purple color (Ruhemann's purple) indicates the presence of unreacted free amines, signifying an incomplete coupling reaction. If the test is positive, a second coupling (recoupling) step is performed to drive the reaction to completion. A negative Kaiser test (where the resin beads remain colorless or turn a faint yellow/brown) indicates that the coupling is complete.

However, the Kaiser test is known to give false negatives for N-terminal proline residues and can be less reliable for highly sterically hindered amino acids where the amine may be less accessible. Therefore, other qualitative tests, such as the chloranil (B122849) test, may be used as a complementary method for secondary amines or as a confirmation for difficult couplings.

For syntheses involving the highly reactive Fmoc-Ile-Cl, control of stoichiometry and reaction time is critical. The high reactivity can lead to over-acylation or side reactions if not properly managed. In-process monitoring ensures that the minimum required reaction time is used to achieve complete coupling, thereby preserving the integrity of the growing peptide chain.

Application of High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for both monitoring the progress of a synthesis and assessing the purity of the final product. It offers high-resolution separation of the desired product from impurities and reaction byproducts.

During a synthesis campaign, small aliquots of the crude product can be cleaved from the solid support at various stages and analyzed by reverse-phase HPLC (RP-HPLC). This provides a snapshot of the reaction's success. The resulting chromatogram can confirm the presence of the desired peptide and reveal the presence of any deletion sequences (from incomplete coupling) or capped sequences. By comparing chromatograms from different stages, the efficiency of specific coupling or deprotection steps can be evaluated.

For the final purity assessment of a peptide synthesized using this compound, RP-HPLC is the standard method. The crude peptide, once cleaved from the resin and deprotected, is dissolved in an appropriate solvent and injected into the HPLC system. A gradient elution is typically used, where the concentration of an organic solvent (like acetonitrile) in a buffered aqueous mobile phase is gradually increased. This separates the components of the mixture based on their hydrophobicity.

The purity is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. The identity of the main peak is confirmed by co-injection with a reference standard or, more definitively, by collecting the fraction and analyzing it via mass spectrometry (LC-MS).

Table 2: Illustrative RP-HPLC Gradient for Purity Analysis of a Crude Peptide

Time (minutes)% Solvent A (0.1% TFA in Water)% Solvent B (0.1% TFA in Acetonitrile)Flow Rate (mL/min)
0.09551.0
5.09551.0
35.065351.0
40.05951.0
45.05951.0
46.09551.0
50.09551.0

This table represents a typical generic gradient; actual conditions must be optimized for each specific peptide.

Advanced Applications and Methodological Innovations for Fmoc Ile Cl

Fmoc-Ile-Cl in Macrocyclic Peptide Synthesis

Macrocyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts due to their constrained conformations. This compound serves as a key intermediate in the synthesis of these structures, facilitating the crucial cyclization step. The preparation of Fmoc-amino acid chlorides, including this compound, can be efficiently achieved by reacting the corresponding Fmoc-amino acid with reagents like thionyl chloride. arkat-usa.org These stable, isolable acid chlorides are then ready for use in peptide coupling reactions. arkat-usa.org

Head-to-Tail Cyclization Approaches

Head-to-tail cyclization is a common strategy for creating cyclic peptides, involving the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide precursor. mdpi.comnih.gov The use of highly activated amino acid derivatives is often necessary to drive the intramolecular cyclization to completion, especially for sterically hindered sequences or to minimize competing intermolecular reactions. nih.gov

In this context, a linear peptide destined for cyclization can be synthesized with an N-terminal isoleucine residue introduced using this compound in the final coupling step of a solution-phase synthesis. Alternatively, in a solid-phase approach, the fully protected linear peptide is first cleaved from the resin and then subjected to cyclization in solution. A strategy for on-support cyclization involves assembling the linear peptide on a resin, with the N-terminal Fmoc group being removed to allow for the head-to-tail cyclization to occur while the peptide is still attached to the solid support, which can help to prevent intermolecular side reactions. nih.govresearchgate.net

Table 1: Key Reagents in Head-to-Tail Cyclization

Compound Name Role in Synthesis Reference
This compound Activated amino acid for peptide coupling arkat-usa.org
Piperidine (B6355638) Reagent for Fmoc deprotection uci.eduwikipedia.org
HATU Coupling reagent for peptide synthesis and cyclization mdpi.com
2-Chlorotrityl chloride resin Solid support for peptide synthesis mdpi.comchempep.com

Application in Peptidomimetic and Conjugate Synthesis

The development of peptidomimetics, which mimic the structure and function of natural peptides but with improved pharmacological properties, is a significant area of medicinal chemistry. mdpi.com this compound can be a valuable reagent in the synthesis of peptidomimetics where an isoleucine-like side chain is desired. For example, in the creation of phosphinic pseudodipeptides, which act as transition-state analogs to inhibit metalloproteinases, the synthesis of an Fmoc-Gly-Ile phosphinic pseudodipeptide has been reported. nih.gov This synthesis involved the reaction of an in-situ generated phosphinic acid chloride, highlighting the utility of acid chloride chemistry in this field. nih.gov

Furthermore, this compound can be employed in the synthesis of peptide conjugates, where a peptide is linked to another molecule, such as a polymer, a saccharide, or a nucleobase, to enhance its therapeutic properties. google.comuni-regensburg.debeilstein-journals.org The synthesis of these conjugates often involves standard Fmoc-based solid-phase or solution-phase peptide synthesis to build the peptide portion, for which this compound can be a highly effective building block. google.comuni-regensburg.de The robust nature of the Fmoc group allows for the peptide chain to be assembled and then conjugated to the desired molecule. wikipedia.org

Table 3: Examples of Peptidomimetic and Conjugate Synthesis

Application Key Synthetic Strategy Role of this compound (or related chemistry) Reference
Phosphinic Pseudodipeptide Synthesis Michael-type addition and phosphinic acid chloride chemistry Building block for matrix metalloproteinase inhibitors nih.gov
Peptide-Polymer Conjugates Solid-phase or solution-phase peptide synthesis followed by conjugation Incorporation of isoleucine into the peptide sequence google.comuni-regensburg.de

Emerging Trends in Solution-Phase Fmoc-Based Peptide Synthesis

While solid-phase peptide synthesis (SPPS) is a dominant methodology, there is a renewed interest in solution-phase peptide synthesis (LPPS), particularly for large-scale production. bachem.com Emerging trends in LPPS focus on improving efficiency and sustainability. One such trend is the use of highly reactive coupling agents, such as Fmoc-amino acid chlorides, which can accelerate reaction times and improve yields. arkat-usa.orgeurekaselect.com

The use of Fmoc-amino acid chlorides in biphasic conditions or with non-basic reagents represents an eco-friendlier approach to peptide synthesis. arkat-usa.orgeurekaselect.com These methods can simplify purification processes and reduce the use of hazardous reagents. The high reactivity of this compound makes it well-suited for these modern solution-phase approaches, enabling rapid and efficient peptide bond formation without significant racemization. researchgate.net The development of novel, soluble supports for LPPS also complements the use of highly active building blocks like this compound, allowing for homogeneous reaction conditions and easier purification of the final peptide. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
N-α-Fmoc-L-isoleucyl chloride (this compound)
Piperidine
1-Hydroxy-7-azabenzotriazole (B21763) (HOAt)
(1H-Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
2-Chlorotrityl chloride resin
Thionyl chloride
Allyloxycarbonyl (Alloc)
Allyl
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)

Green Chemistry Principles in Fmoc Ile Cl Mediated Peptide Synthesis

Solvent Optimization and Reduction Strategies

Solvents constitute the vast majority of waste generated during SPPS, making their optimization a primary target for green chemistry initiatives. acs.org Traditional solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are widely used but are classified as hazardous and are under increasing regulatory scrutiny. researchgate.nettandfonline.com

Research has focused on identifying and validating greener alternative solvents that can replace hazardous ones without compromising synthesis efficiency. csic.es The ideal green solvent must effectively swell the solid-phase resin, dissolve reagents like Fmoc-amino acids and coupling agents, and facilitate both the coupling and Fmoc-removal steps. acs.org

Several alternative solvents and solvent systems have been investigated. Studies have explored the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), propylene (B89431) carbonate, and γ-valerolactone (GVL). acs.orgresearchgate.netrsc.org For instance, 2-MeTHF has been demonstrated as a viable universal solvent for all steps of SPPS, including coupling and Fmoc deprotection. researchgate.net Propylene carbonate has also been shown to be an effective green replacement for DMF in both solution- and solid-phase peptide synthesis. rsc.org Often, binary mixtures are employed to achieve the desired polarity and solubility properties. acs.org A study on an anisole/DMSO mixture found it to be a recyclable system that can outperform DMF in flow chemistry applications. chemrxiv.org The performance of these solvents is critical and is evaluated based on several parameters, as detailed in the table below.

Solvent/SystemClassificationKey Research FindingReference
N,N-Dimethylformamide (DMF)Hazardous (Reprotoxic)Standard solvent for SPPS, but targeted for replacement due to toxicity. tandfonline.com tandfonline.com
2-Methyltetrahydrofuran (2-MeTHF)Green AlternativeCan be used as a universal solvent for all SPPS steps, completely eliminating DMF. researchgate.net researchgate.net
Propylene CarbonateGreen AlternativeShown to be a viable green replacement for DMF and DCM in both solution and solid-phase synthesis without causing significant racemization. rsc.org rsc.org
Ethyl Acetate (EtOAc)Green AlternativeUsed in green binary solvent mixtures, such as with DMSO, to create a suitable environment for coupling and Fmoc-removal. acs.org acs.org
Anisole/DMSO (17:3)Green SystemFound to be an ideal recyclable mixture for coupling reactions in flow chemistry, outperforming DMF. chemrxiv.org chemrxiv.org
Pyrrolidine (B122466) in less polar solventsGreen SystemThe use of pyrrolidine as the base for Fmoc-removal enables the use of less polar solvent mixtures, expanding the green solvent space. acs.org acs.org

One innovative approach is the use of "tea bag" microreactors for multiple, simultaneous peptide syntheses. mdpi.com In this system, the common steps of washing and Fmoc group removal are performed using shared solutions, which can then be recycled. This method has been shown to reduce DMF usage by 25–30% and deprotection reagent usage by 50% without affecting the quality of the final peptide products. mdpi.com The most impactful waste minimization protocol, however, is the integration of reaction steps, as discussed in the following section.

Integrated Process Design: In Situ Fmoc Removal Techniques

A significant breakthrough in greening SPPS is the development of in situ Fmoc removal protocols. peptide.comtandfonline.com This strategy combines the coupling and deprotection steps into a single, integrated process, thereby eliminating the washing steps that traditionally separate them. researchgate.net This approach can lead to solvent savings of up to 75%. peptide.com

In a typical in situ protocol, once the coupling of the Fmoc-amino acid is complete, the deprotection base (commonly piperidine (B6355638) or the less odorous 4-methylpiperidine) is added directly to the reaction vessel containing the coupling cocktail. peptide.comresearchgate.net A critical finding that enables this strategy is that the deactivation of the excess activated amino acid (the active ester) is faster than the removal of the Fmoc group from the newly elongated peptide chain. peptide.comresearchgate.net This kinetic difference prevents the undesirable side reaction of double incorporation of an amino acid. peptide.com Further refinements include adding 1% OxymaPure to the first wash after the in situ step to act as a weak acid, ensuring the complete removal of the basic deprotection agent. tandfonline.comresearchgate.net

Protocol DetailDescriptionBenefitReference
Core ConceptAddition of the deprotection base (e.g., 20% piperidine) directly to the coupling cocktail without intermediate filtration or washing.Reduces solvent waste by up to 75% and significantly shortens cycle time. peptide.com
ReagentsCoupling: Fmoc-aa-OH, DIC, OxymaPure. Deprotection: Piperidine (PIP) or 4-Methylpiperidine (4-MP).Utilizes standard SPPS reagents in a more efficient workflow. peptide.comtandfonline.com
Double DeprotectionFor difficult sequences, an extra treatment with the deprotection agent is performed without extra washings to ensure complete Fmoc removal.Improves purity for complex peptides while maintaining solvent savings. tandfonline.com
Optimized WashingUsing 1% OxymaPure in the wash solvent after the in situ step.Ensures complete removal of the residual base (e.g., 4-MP) before the next coupling. tandfonline.comresearchgate.net

Analysis of Atom Economy and Reagent Efficiency in Fmoc-Ile-Cl Reactions

Green chemistry metrics are essential for quantifying the environmental performance of a chemical process. nih.gov For peptide synthesis, key metrics include Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor). csic.espeptide.com

The conventional Fmoc/tBu strategy inherently suffers from poor atom economy. csic.esrsc.org This is due to the high molecular weight of the temporary Fmoc protecting group, which is discarded in every cycle, and the permanent side-chain protecting groups, which are removed at the end of the synthesis. Furthermore, the use of a large excess of reagents to drive reactions to completion contributes to a high mass of waste. csic.es

Atom Economy (AE): The calculation of AE for incorporating a single Fmoc-Arg(Pbf)-OH residue is only 24%, highlighting the large proportion of reactant mass that does not end up in the final product. researchgate.net

Process Mass Intensity (PMI): Defined as the total mass of all materials (solvents, reagents, water) used to produce a certain mass of product (PMI = total mass in / mass of product). csic.es Lower PMI values indicate a greener process.

E-Factor: Defined as the total mass of waste generated per mass of product (E-Factor = mass of waste / mass of product). It is directly related to PMI (PMI = E-Factor + 1). csic.espeptide.com

Improving these metrics requires fundamental changes to the synthesis strategy. One approach is to use amino acids without side-chain protection where possible. For example, using unprotected arginine and histidine can significantly improve the atom economy and reduce impurities generated during the final cleavage step. researchgate.net Additionally, mechanochemical synthesis of Fmoc-amino acids has been shown to produce a lower E-Factor compared to traditional solution-based methods, demonstrating an opportunity to green the process even before the peptide synthesis begins. rsc.org

Green MetricDefinitionSignificance in Fmoc-SPPSReference
Atom Economy (AE)(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Typically low due to high MW of Fmoc and other protecting groups. rsc.orgresearchgate.net researchgate.net
Process Mass Intensity (PMI)Total mass of inputs (reagents, solvents, etc.) / Mass of productVery high in traditional SPPS due to massive solvent use for washing steps. csic.espeptide.com csic.es
E-FactorTotal mass of waste / Mass of productHighlights the large amount of waste, primarily solvent, generated per unit of peptide. csic.espeptide.com csic.es

Compound Name Reference Table

Abbreviation / Trivial NameFull Chemical Name
2-MeTHF2-Methyltetrahydrofuran
4-MP4-Methylpiperidine
AnisoleMethoxybenzene
DCMDichloromethane
DICN,N'-Diisopropylcarbodiimide
DMFN,N-Dimethylformamide
DMSODimethyl sulfoxide
EtOAcEthyl acetate
Fmoc9-Fluorenylmethoxycarbonyl
This compoundN-α-(9-Fluorenylmethoxycarbonyl)-L-isoleucyl chloride
GVLγ-Valerolactone
NMPN-Methyl-2-pyrrolidone
OxymaPureEthyl (hydroxyimino)cyanoacetate
PIPPiperidine
Propylene Carbonate4-Methyl-1,3-dioxolan-2-one
PyrrolidinePyrrolidine
TFATrifluoroacetic acid

Comparative Analysis with Other Nα Protected Isoleucine Activated Forms

Reactivity Profiles of Different Nα-Protected Isoleucine Activated Esters and Halides

The reactivity of an activated amino acid derivative dictates the speed and efficiency of peptide bond formation. Acyl halides, such as Fmoc-Ile-Cl, are among the most reactive acylating agents used in peptide synthesis. chempep.comresearchgate.net Their high reactivity stems from the excellent leaving group ability of the halide ion. This allows for rapid coupling reactions, which can be advantageous in minimizing side reactions that may occur during prolonged reaction times. acs.org

In contrast, activated esters, such as those derived from N-hydroxysuccinimide (HOSu) or pentafluorophenol (B44920) (Pfp), generally exhibit lower reactivity than acyl chlorides. researchgate.netsci-hub.se While this reduced reactivity can sometimes lead to incomplete coupling, especially with sterically demanding sequences, it can also offer a greater degree of control and selectivity. sci-hub.se Symmetrical anhydrides, formed by reacting two equivalents of an Nα-protected amino acid with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC), represent another class of highly reactive species, though they require an extra equivalent of the amino acid. google.com

The in situ generation of Fmoc-amino acid chlorides using reagents like bis(trichloromethyl) carbonate has been explored for use in challenging couplings. chempep.com This approach provides the high reactivity of the acid chloride at the moment of coupling.

Interactive Table: Reactivity Comparison of Activated Isoleucine Derivatives

Activated FormGeneral ReactivityCommon ApplicationsKey Considerations
This compound (Acid Chloride) Very HighRapid couplings, difficult sequencesPotential for racemization, sensitivity to moisture
Fmoc-Ile-F (Acid Fluoride) HighCoupling of hindered amino acidsGenerally less reactive than chlorides
Fmoc-Ile-OSu (Succinimidyl Ester) ModerateStandard solid-phase peptide synthesis (SPPS)Slower reaction rates compared to halides
Fmoc-Ile-OPfp (Pentafluorophenyl Ester) Moderate to HighBoth solution and solid-phase synthesisGood reactivity with minimized side reactions
Fmoc-Ile Symmetrical Anhydride Very HighEfficient couplingsRequires two equivalents of the amino acid
Fmoc-Ile-OBt (Benzotriazolyl Ester) HighUsed with coupling reagents like HOBt to suppress racemizationFormed in situ during carbodiimide-mediated coupling

Stereochemical Stability Comparisons across Activated Forms

A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acid. nih.gov Epimerization, the change in configuration at this center, can occur during the activation and coupling steps, leading to the formation of diastereomeric impurities that are often difficult to separate from the target peptide. nih.govbibliomed.org

The mechanism of epimerization often involves the formation of a 5(4H)-oxazolone intermediate. google.comnih.gov The propensity for oxazolone (B7731731) formation and subsequent epimerization is influenced by the nature of the Nα-protecting group, the activating group, and the reaction conditions. Urethane-based protecting groups like Fmoc are known to suppress racemization compared to N-amido protecting groups. nih.govrsc.org

Highly reactive species like acyl chlorides have a greater intrinsic potential for epimerization due to the strong electron-withdrawing nature of the activating group, which facilitates the abstraction of the α-proton. nih.gov However, their high reactivity can also be beneficial, as rapid coupling can outcompete the rate of epimerization. acs.org

The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) during carbodiimide-mediated couplings is a common strategy to minimize epimerization. google.com These additives react with the initially formed O-acylisourea to generate active esters (e.g., OBt esters) that are less prone to oxazolone formation. google.com Similarly, the use of coupling reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is known to cause very little epimerization. peptide.com

Studies have shown that the choice of base can also significantly impact the level of epimerization. For instance, the use of a hindered base like 2,4,6-trimethylpyridine (B116444) (TMP) has been shown to reduce epimerization during the coupling of glycosylated amino acids. nih.gov Research on the synthesis of N-Fmoc-α-amino diazoketones from L-isoleucine using Fmoc-Cl for activation showed no racemization occurred. acs.orgnih.gov

Interactive Table: Stereochemical Stability of Activated Isoleucine Forms

Activated FormPropensity for EpimerizationCommon Mitigation Strategies
This compound HighRapid coupling, use of non-nucleophilic bases, low temperatures
Fmoc-Ile-F Moderate to HighCareful control of reaction conditions
Fmoc-Ile-OSu Low to ModerateGenerally stable under standard coupling conditions
Fmoc-Ile-OPfp Low to ModerateOften used for their balance of reactivity and stability
Fmoc-Ile Symmetrical Anhydride ModerateCan be minimized by careful control of stoichiometry and temperature
Fmoc-Ile-OBt/OAt Esters LowFormed in situ with additives like HOBt/HOAt to suppress racemization

Applicability to Diverse Peptide Sequences and Synthetic Challenges

The utility of a particular activated amino acid form is ultimately determined by its effectiveness in synthesizing a wide range of peptide sequences, including those known to be "difficult." nih.govnih.gov Difficult sequences often involve sterically hindered amino acids, hydrophobic stretches that can lead to aggregation on the solid support, or residues prone to side reactions. nih.govresearchgate.net

This compound, with its high reactivity, is particularly well-suited for coupling to sterically hindered N-terminal amino acids or for overcoming the challenges posed by aggregated peptide chains. chempep.com The rapid kinetics can drive the reaction to completion where less reactive species might fail. However, its high reactivity also means that it is less forgiving and more susceptible to side reactions if not handled under strictly controlled, anhydrous conditions. chempep.com

The development of novel coupling reagents and strategies continues to expand the toolkit for peptide chemists. For example, the use of pseudoprolines and other backbone protection strategies can help to disrupt aggregation and improve synthesis efficiency for difficult sequences. nih.gov

Future Perspectives and Unexplored Research Avenues in Fmoc Ile Cl Chemistry

Computational Chemistry Approaches for Reaction Prediction and Optimization

The future of chemical synthesis is increasingly intertwined with computational power. For reagents like Fmoc-Ile-Cl, computational chemistry offers a pathway to transcend trial-and-error experimentation, enabling precise prediction and optimization of reaction outcomes.

Future breakthroughs will likely stem from the application of integrated physics-based and machine learning (ML) models. cecam.org Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be employed to model the reaction mechanism of this compound with a nucleophile at an atomic level. acs.org This allows for the precise determination of transition states, activation energies, and the thermodynamic favorability of desired reactions versus potential side reactions, such as dipeptide formation or racemization. For instance, DFT has been used to rationalize the solubility and self-assembly behaviors of complex gelator molecules like di-Fmoc-l-lysine, an approach that can be extended to predict the reactivity of this compound in various solvent systems. acs.org

ML algorithms, trained on vast datasets from QM calculations and experimental results, can build predictive models for reaction success. cecam.org These models could predict the optimal solvent, base, temperature, and stoichiometry for a coupling reaction involving this compound with a specific peptide sequence, minimizing epimerization and other side products. The development of reactive force fields and generative machine-learning will be crucial in this endeavor. cecam.org Such computational frameworks could simulate entire reaction networks, identifying novel pathways and mechanisms in unexplored regions of chemical space. cecam.org This predictive power would be invaluable in planning the synthesis of "difficult sequences" where the sterically hindered isoleucine residue poses significant challenges.

Table 1: Potential Applications of Computational Chemistry in this compound Reactions

Computational Technique Application Area Predicted Outcome
Quantum Mechanics (QM/DFT) Reaction Mechanism Analysis Elucidation of transition states; prediction of activation barriers for coupling vs. side reactions.
Machine Learning (ML) Reaction Condition Optimization Identification of optimal solvents, bases, and temperatures for maximizing yield and purity.
Molecular Dynamics (MD) Aggregation Prediction Simulation of peptide chain aggregation during synthesis to inform solvent choice and additives.

Development of Novel Reagents and Catalysts for Enhanced Performance and Selectivity

While Fmoc-Cl is a classic reagent for introducing the Fmoc protecting group, its use can lead to the formation of Fmoc-dipeptides and even tripeptides as contaminants. ub.edu This has spurred research into alternative reagents. For example, Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT) has been developed as a novel reagent that avoids these problematic side-products. ub.edu The future will see the development of even more sophisticated reagents and catalysts designed for unparalleled selectivity in reactions involving Fmoc-amino acids.

A significant area of exploration lies in the development of catalysts that can modulate the reactivity of the acid chloride moiety of this compound. Transition metal catalysis, for example, has enabled previously unimaginable transformations in bioconjugation and could be adapted for peptide synthesis. nih.gov One could envision a palladium-based catalyst that facilitates the coupling of this compound to a sterically hindered N-methylated amine, a reaction that is currently challenging. nih.gov Similarly, organocatalysts could be designed to act as "chaperones," temporarily binding to the peptide chain to prevent aggregation and guide the approach of the this compound to the N-terminus, thereby enhancing coupling efficiency for difficult sequences. acs.org

Furthermore, research into novel activating agents continues. While reagents like HATU and HCTU are standard in modern peptide synthesis, there is still a need for activators that offer faster kinetics and lower epimerization rates, especially for hindered residues like isoleucine. rsc.org The development of catalysts that can specifically enhance the rate of the desired coupling reaction while suppressing the rate of racemization remains a key goal.

Integration with Flow Chemistry and Advanced Automated Synthesis Platforms

The integration of Fmoc chemistry with continuous flow and automated synthesis platforms represents a paradigm shift in peptide production, moving from slow, sequential batch processes to rapid, continuous manufacturing. chemrxiv.orgresearchgate.net Automated Fast-Flow Peptide Synthesis (AFPS) has drastically reduced the time for amide bond formation in standard Fmoc peptide synthesis, with cycle times of approximately 2.5 minutes per amino acid. chemrxiv.org

The use of Fmoc-amino acid chlorides, like this compound, is particularly well-suited for flow chemistry. vapourtec.com The high reactivity of the acid chloride allows for extremely fast coupling reactions, which is ideal for a flow setup where residence times are short. A key advantage of flow systems is the ability to precisely control reaction parameters like temperature, pressure, and stoichiometry, which is critical for managing the reactivity of this compound and minimizing side reactions. researchgate.net For instance, a recent study demonstrated a method for transferring dipeptide synthesis via an acid chloride from batch to flow conditions, assisted by reaction rate simulation, completing the entire sequence in about one minute. vapourtec.com

Table 2: Advantages of Integrating this compound with Automated Flow Synthesis

Feature Advantage Reference
Rapid Reaction Cycles Significantly reduced synthesis time for long peptides. chemrxiv.org
Precise Parameter Control Minimized epimerization and side reactions through tight control of temperature and residence time. researchgate.net
Enhanced Safety Contained system allows for safe handling of reactive reagents like acid chlorides.
In-line Analytics Real-time monitoring and optimization of coupling efficiency. vapourtec.com

Exploration in Complex Biomacromolecule Assembly and Bio-conjugation

The Fmoc group is not merely a protecting group; its inherent hydrophobicity and tendency for π-π stacking make it a powerful driver of molecular self-assembly. nih.govacs.org This property is a burgeoning field of research where this compound can serve as a key starting material. By attaching the Fmoc-isoleucine moiety to other molecules, researchers can create peptide conjugates that self-assemble into complex, ordered nanostructures like hydrogels, nanofibers, and nanotubes. nih.govmdpi.com

These self-assembled materials have vast potential in biomedical applications, such as 3D cell culture, tissue engineering, and controlled drug delivery. mdpi.commdpi.com The specific properties of the resulting hydrogel—its stiffness, porosity, and stability—can be tuned by the peptide sequence. rsc.org The bulky, hydrophobic side chain of isoleucine in Fmoc-Ile can contribute significantly to the driving forces of assembly, and future research will focus on precisely controlling these interactions to build bespoke biomaterials. For example, co-assembly of different Fmoc-amino acid derivatives can create composite hydrogels with enhanced mechanical properties. mdpi.com

In the realm of bioconjugation, this compound is a valuable building block for synthesizing complex peptide fragments. These fragments can then be used in native chemical ligation (NCL) or other chemoselective ligation strategies to assemble full-length proteins. nih.gov This approach allows for the site-specific incorporation of non-canonical amino acids, post-translational modifications, or fluorescent labels into proteins, which is essential for studying protein function. nih.govru.nl The future will see the use of this compound in the synthesis of highly modified, multi-domain protein analogues and covalent protein complexes designed to act as therapeutic agents, for instance, by inhibiting protein-protein interactions in cancer pathways. nih.gov

Q & A

Q. How should researchers document this compound usage to ensure experimental reproducibility?

  • Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Report exact molar ratios, solvent grades, and purification methods (e.g., flash chromatography vs. precipitation). Deposit synthetic protocols in public repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.